Ethyl potassium oxalate is used in the preparation of oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester .
Method of Application: This compound is prepared by reacting Ethyl potassium oxalate with 1-bromo-3-phenyl-acetone .
Results or Outcomes: The reaction results in the formation of oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester . .
Oxalate, a divalent organic anion that affects many biological and commercial processes, can be quantified using Ethyl potassium oxalate .
Method of Application: Various methods have been reported for the quantification of oxalate, including electrochemical detection, liquid chromatography or gas chromatography coupled with mass spectrometry, enzymatic degradation of oxalate with oxalate oxidase and detection of hydrogen peroxide produced, and indicator displacement-based methods employing fluorescent or UV light-absorbing compounds .
Results or Outcomes: Enhancements in sensitivity have been reported for both electrochemical and mass-spectrometry-based methods . Indicator-based methods have realized a surge in interest . .
Ethyl potassium oxalate is an organic compound with the molecular formula and a molecular weight of approximately 156.178 g/mol. It is classified as a potassium salt of ethyl oxalate, which is derived from oxalic acid. The compound appears as a white to light yellow crystalline solid and is soluble in water. Ethyl potassium oxalate is primarily utilized in organic synthesis, particularly in the preparation of various esters and other chemical derivatives .
Additionally, it can react with alkyl halides to form more complex esters. For example, when reacted with 1-bromo-3-phenyl-acetone, it yields oxalic acid ethyl ester derivatives .
Ethyl potassium oxalate can be synthesized through several methods:
Ethyl potassium oxalate is primarily used in organic synthesis for:
Studies on the interactions of ethyl potassium oxalate indicate that it can form complexes with various metal ions, influencing its reactivity and stability. For instance, metal ions like copper(II) and nickel(II) have been shown to catalyze its hydrolysis, affecting the kinetics of reactions involving this compound . Additionally, its interactions with biological molecules could have implications for its toxicity and bioavailability.
Several compounds share structural similarities with ethyl potassium oxalate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Potassium Oxalate | Directly derived from oxalic acid; used as a dietary supplement. | |
Sodium Ethyl Oxalate | Sodium salt variant; often used in similar applications but may exhibit different solubility properties. | |
Calcium Oxalate | Forms insoluble precipitates; relevant in kidney stone formation studies. |
Ethyl potassium oxalate stands out due to its dual role as both a salt and an ester precursor, allowing it to participate in a broader range of
Irritant